ALX 40-4C (Trifluoroacetate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ALX 40-4C Trifluoroacetate is a small peptide inhibitor of the chemokine receptor CXCR4, inhibits SDF-1 from binding CXCR4 with a Ki of 1 μM, and suppresses the replication of X4 strains of HIV-1; ALX 40-4C Trifluoroacetate also acts as an antagonist of the APJ receptor, with an IC50 of 2.9 μM.

科学的研究の応用

Catalytic Applications in Organic Synthesis

ALX 40-4C (Trifluoroacetate) finds significant applications in the field of organic synthesis. Its role in the Friedel–Crafts acylation of aromatic compounds with carboxylic acids, as catalyzed by aluminum dodecatungstophosphate, highlights its utility under solvent-free conditions and mild reaction parameters (Firouzabadi, Iranpoor, & Nowrouzi, 2003). Additionally, its involvement in the synthesis of dihydrocoumarins and dihydroquinolones through trifluoroacetic acid-mediated hydroarylation underscores its versatility in facilitating diverse chemical reactions (Li, Foresee, & Tunge, 2005).

Analytical and Spectrometric Uses

In the realm of analytical chemistry, trifluoroacetate derivatives, including those of ALX 40-4C, are employed in mass spectrometric investigations due to their high volatility and simple fragmentation patterns, enabling the detection and location of deoxy groups in molecules (Chizhov et al., 1969). Additionally, sodium trifluoroacetate serves as a calibration compound for positive- and negative-ion electrospray ionization mass spectrometry across a wide mass range, further exemplifying the application of trifluoroacetate in precise analytical methods (Moini et al., 1998).

Photocatalysis and Environmental Applications

In environmental chemistry, ALX 40-4C (Trifluoroacetate) is involved in photocatalytic reactions, such as the decomposition of pentafluoropropionic acid to fluoride ions, demonstrating its potential in addressing environmental pollutants (Hori et al., 2003). Furthermore, studies on the increase in trifluoroacetate concentrations in surface waters over two decades provide critical insights into its environmental persistence and implications (Cahill, 2022).

Molecular Dynamics and Computational Chemistry

In computational chemistry, the exploration of models for molecular dynamics simulations, particularly for trifluoroethanol-water mixtures, highlights the significance of trifluoroacetates in understanding solvent behaviors and interactions (Gerig, 2014).

特性

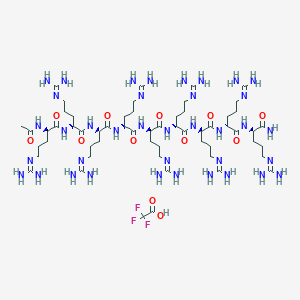

分子式 |

C₅₈H₁₁₄F₃N₃₇O₁₂ |

|---|---|

分子量 |

1578.76 |

IUPAC名 |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C56H113N37O10.C2HF3O2/c1-29(94)85-31(12-3-21-77-49(60)61)40(96)87-33(14-5-23-79-51(64)65)42(98)89-35(16-7-25-81-53(68)69)44(100)91-37(18-9-27-83-55(72)73)46(102)93-38(19-10-28-84-56(74)75)47(103)92-36(17-8-26-82-54(70)71)45(101)90-34(15-6-24-80-52(66)67)43(99)88-32(13-4-22-78-50(62)63)41(97)86-30(39(57)95)11-2-20-76-48(58)59;3-2(4,5)1(6)7/h30-38H,2-28H2,1H3,(H2,57,95)(H,85,94)(H,86,97)(H,87,96)(H,88,99)(H,89,98)(H,90,101)(H,91,100)(H,92,103)(H,93,102)(H4,58,59,76)(H4,60,61,77)(H4,62,63,78)(H4,64,65,79)(H4,66,67,80)(H4,68,69,81)(H4,70,71,82)(H4,72,73,83)(H4,74,75,84);(H,6,7)/t30-,31-,32-,33-,34-,35-,36-,37-,38-;/m1./s1 |

SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N.C(=O)(C(F)(F)F)O |

配列 |

One Letter Code: Ac-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-NH2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。